molecular formula C11H8FNO B6413610 2-(4-Fluorophenyl)-4-hydroxypyridine, 95% CAS No. 31695-75-7

2-(4-Fluorophenyl)-4-hydroxypyridine, 95%

Cat. No. B6413610
CAS RN: 31695-75-7
M. Wt: 189.19 g/mol
InChI Key: HQZYAPZWXXMRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-4-hydroxypyridine (2-F4HP) is a heterocyclic compound with a pyridine ring and a 4-fluorophenyl group. It is a colorless, crystalline solid and is soluble in water, alcohol and organic solvents. 2-F4HP is an important intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and anticancer agents. It has also been used in the synthesis of dyes, fragrances and other organic compounds.

Mechanism of Action

2-(4-Fluorophenyl)-4-hydroxypyridine, 95% acts as an inhibitor of enzymes, receptors, and other proteins. It binds to the active site of the target protein and blocks its activity. In addition, it can act as an agonist of certain receptors, activating them and leading to a physiological response.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)-4-hydroxypyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit enzymes involved in the metabolism of drugs and other compounds, as well as the synthesis of proteins and other molecules. It has also been found to have an inhibitory effect on the growth of certain bacteria and fungi. In addition, it has been found to have an anti-inflammatory effect in animals, and to reduce the symptoms of certain diseases, such as arthritis.

Advantages and Limitations for Lab Experiments

2-(4-Fluorophenyl)-4-hydroxypyridine, 95% has a number of advantages and limitations for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also relatively non-toxic and has a low boiling point, making it suitable for use in a variety of laboratory applications. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research on 2-(4-Fluorophenyl)-4-hydroxypyridine, 95%. These include further studies into its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. In addition, further research could be done into its potential use as an industrial intermediate in the synthesis of drugs, dyes and fragrances. Other potential future directions include the development of new synthesis methods, the use of 2-(4-Fluorophenyl)-4-hydroxypyridine, 95% as a model compound for the study of other compounds, and the development of new methods for its detection and quantification.

Synthesis Methods

2-(4-Fluorophenyl)-4-hydroxypyridine, 95% is synthesized by the reaction of 4-fluorophenol and pyridine hydrochloride, in an aqueous medium. The reaction is carried out at a temperature of 70°C, with a catalyst, such as anhydrous sodium carbonate or sodium hydroxide, and a base, such as sodium hydroxide or potassium hydroxide. The reaction is complete after about two hours. The product is isolated by filtration and washed with water.

Scientific Research Applications

2-(4-Fluorophenyl)-4-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used to study the structure and properties of various organic compounds and to synthesize new compounds. It has also been used in the synthesis of drugs, dyes and fragrances. In addition, it has been used to study the structure and function of enzymes, receptors, and other proteins.

properties

IUPAC Name

2-(4-fluorophenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-9-3-1-8(2-4-9)11-7-10(14)5-6-13-11/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZYAPZWXXMRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692419
Record name 2-(4-Fluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)pyridin-4(1H)-one

CAS RN

31695-75-7
Record name 2-(4-Fluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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